molecular formula C10H21NO2 B7927877 2-(4-Dimethylamino-cyclohexyloxy)-ethanol

2-(4-Dimethylamino-cyclohexyloxy)-ethanol

Cat. No.: B7927877
M. Wt: 187.28 g/mol
InChI Key: JMORDBQGSLRVSA-UHFFFAOYSA-N
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Description

2-(4-Dimethylamino-cyclohexyloxy)-ethanol is a cyclohexane-based ethanol derivative featuring a dimethylamino group at the 4-position of the cyclohexyl ring. This compound combines a polar dimethylamino moiety with a hydrophobic cyclohexyl backbone and a hydroxyl-terminated ethoxy chain, making it a versatile candidate for applications in catalysis, solvent design, and pharmaceutical intermediates .

Properties

IUPAC Name

2-[4-(dimethylamino)cyclohexyl]oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-11(2)9-3-5-10(6-4-9)13-8-7-12/h9-10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMORDBQGSLRVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dimethylamino-cyclohexyloxy)-ethanol typically involves the reaction of 4-dimethylaminocyclohexanol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the hydroxyl group on the ethylene oxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Dimethylamino-cyclohexyloxy)-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

2-(4-Dimethylamino-cyclohexyloxy)-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Dimethylamino-cyclohexyloxy)-ethanol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The ethoxy group can enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

Key Comparative Insights

Solubility and Polarity: this compound likely exhibits intermediate polarity due to its dimethylamino and hydroxyl groups, comparable to DEG-amine . Diethylaminoethanol is more hydrophilic (pKa ~9.5) and water-soluble, whereas 2-(4-methylcyclohexyl)ethanol is highly hydrophobic .

Reactivity: The dimethylamino group in this compound and DEG-amine facilitates coordination with transition metals, making them suitable for catalytic systems . 4-(Dimethylamino)cyclohexanol’s hydroxyl group enables esterification or oxidation reactions, unlike the ethoxy-terminated analogs .

Pharmaceuticals: Diethylaminoethanol is a precursor for antimalarials and antihistamines, while cyclohexyl-based ethanols (e.g., 2-(4-methylcyclohexyl)ethanol) are used in fragrance synthesis .

Stability: Compounds with unsaturated rings (e.g., cyclohexenyl derivatives) show reduced thermal stability compared to saturated analogs like this compound .

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